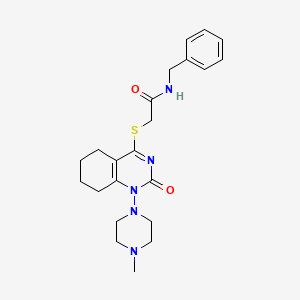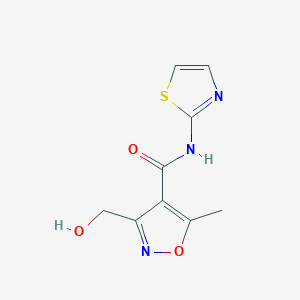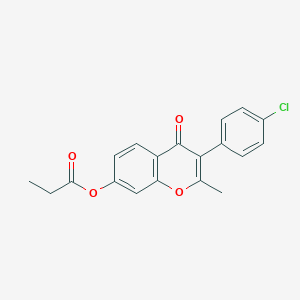
3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da . It is also known by other names such as “3-(4-Chlorophenyl)propanoate de méthyle” in French and “Methyl-3-(4-chlorphenyl)propanoat” in German .
Synthesis Analysis
A series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-chlorophenyl)propanoate” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Overview of Chlorophenyl and Chromenyl Compounds
Chlorophenyl compounds, such as chlorophenols, have been extensively reviewed for their environmental relevance and fate, showcasing their ability to interact significantly with soils and water due to their physicochemical properties. These interactions are pivotal in understanding the environmental partitioning and persistence of chlorophenyl compounds, which can indirectly relate to the behavior and potential applications of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate in scientific research (Shiu et al., 1994).
Environmental Implications and Degradation
The degradation and environmental behavior of chlorophenols provide insights into the degradation pathways that could be relevant for the compound . For instance, chlorophenols' transformation in municipal solid waste incineration suggests potential research applications in understanding the environmental degradation processes of chlorophenyl compounds (Peng et al., 2016).
Biogeochemical Processes in Aquatic Environments
The aquatic toxicity of chlorophenols highlights the importance of studying the toxic effects and associated mechanisms in fish, which can guide research on the ecological impact and safety of related compounds, including this compound (Ge et al., 2017).
Sorption and Environmental Behavior
Research on the sorption of phenoxy herbicides, like 2,4-D, to soil and organic matter, can inform the environmental behavior and remediation strategies for chlorophenyl compounds, suggesting potential applications in environmental sciences and pollution management (Werner et al., 2012).
Toxicological Perspectives
Understanding the toxicological profiles of chlorinated solvents provides a foundation for assessing the health risks associated with chlorophenyl compounds, thereby guiding research on their safe handling and potential toxicological effects (Ruder, 2006).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
This interaction could potentially involve binding to receptors or enzymes, altering their function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cancer cells , suggesting that this compound may also have antiproliferative effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTRCTFNQQIGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
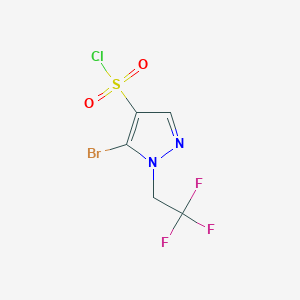
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2705602.png)
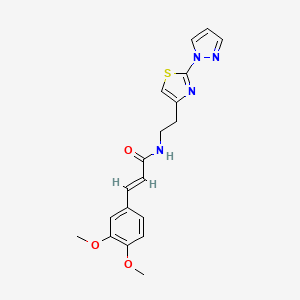
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)
![(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2705607.png)

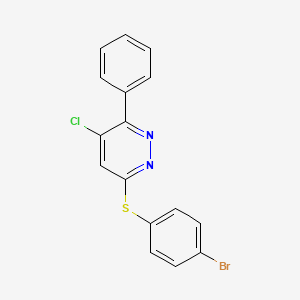
![N-(3,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2705610.png)
